CM-272

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CM-272 是一种新型、强效、选择性、底物竞争性、可逆的 G9a 和 DNA 甲基转移酶 (DNMT) 双重抑制剂。 它在治疗各种血液系统恶性肿瘤方面展现出巨大潜力,通过抑制细胞增殖和促进凋亡来发挥作用 .

科学研究应用

CM-272 在科学研究中具有广泛的应用,包括:

化学: 用作研究 G9a 和 DNMT 抑制的工具,提供对表观遗传调控的见解。

生物学: 用于研究 DNA 和组蛋白甲基化在基因表达和细胞增殖中的作用。

医学: 正在研究其在治疗血液系统恶性肿瘤(如急性髓系白血病、急性淋巴细胞白血病和弥漫性大 B 细胞淋巴瘤)中的潜在治疗效果。

作用机制

CM-272 通过抑制 G9a 和 DNMT 的酶活性发挥作用。G9a 是一种组蛋白甲基转移酶,它与 DNMT1 相互作用,在细胞分裂过程中协调 DNA 和组蛋白甲基化。通过抑制这些酶,this compound 降低了 DNA 和组蛋白的甲基化水平,导致肿瘤抑制基因重新激活并抑制癌细胞增殖。 该化合物还通过激活干扰素刺激基因诱导凋亡并促进免疫原性细胞死亡 .

生化分析

Biochemical Properties

CM-272 interacts with several enzymes and proteins, including G9a, DNMT1, DNMT3A, DNMT3B, and GLP . It inhibits these enzymes with IC50s of 8 nM, 382 nM, 85 nM, 1200 nM, and 2 nM, respectively . The inhibition of these enzymes leads to a reduction in both DNA and H3K9 methylation levels, which in turn leads to the reactivation of tumor suppressor genes and inhibits cancer cell proliferation .

Cellular Effects

This compound has been shown to inhibit cell proliferation and promote apoptosis in a dose- and time-dependent manner in various cell lines . It induces interferon-stimulated genes and immunogenic cell death . Furthermore, this compound has been found to block cell cycle progression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with G9a and DNMTs, leading to their inhibition . This results in a decrease in global levels of H3K9me2 and 5mC . The therapeutic activity of this compound relies on the early activation of the type I IFN response in tumor cells .

Temporal Effects in Laboratory Settings

This compound has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . It has been found to significantly prolong the survival of AML, ALL, and DLBCL xenogeneic models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been found to inhibit cell proliferation and promote apoptosis in a dose-dependent manner .

Metabolic Pathways

It is known that it interacts with several enzymes, including G9a, DNMT1, DNMT3A, DNMT3B, and GLP .

准备方法

CM-272 的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。详细的合成路线和反应条件是专有的,尚未公开。

化学反应分析

CM-272 经历各种化学反应,包括:

氧化: this compound 在特定条件下可被氧化,导致形成氧化衍生物。

还原: 该化合物也可发生还原反应,生成还原形式。

取代: this compound 可以参与取代反应,其中官能团被其他基团取代。

常见试剂和条件: 这些反应通常涉及诸如氧化剂、还原剂和催化剂之类的试剂,在受控温度和压力条件下进行。

相似化合物的比较

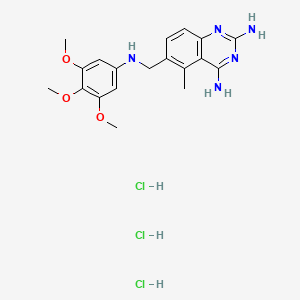

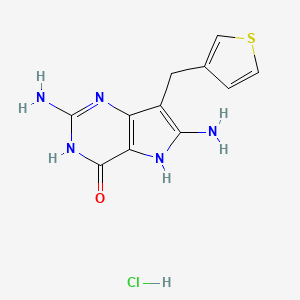

CM-272 在同时抑制 G9a 和 DNMT 方面独树一帜,使其成为首创化合物。类似化合物包括:

UNC0638: G9a 和 GLP 的选择性抑制剂。

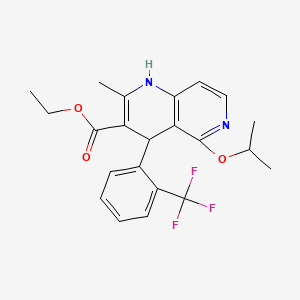

SGC0946: 另一种组蛋白甲基转移酶 DOT1L 的选择性抑制剂。

地西他滨: 用于治疗骨髓增生异常综合征和急性髓系白血病的 DNMT 抑制剂。

This compound 由于其双重抑制机制而脱颖而出,与其他单靶点抑制剂相比,它在对抗表观遗传修饰方面具有更广泛的活性范围。

属性

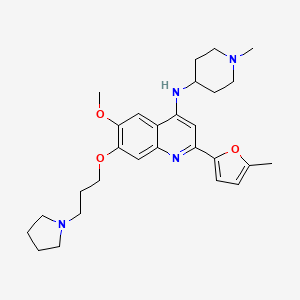

IUPAC Name |

6-methoxy-2-(5-methylfuran-2-yl)-N-(1-methylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O3/c1-20-7-8-26(35-20)25-18-23(29-21-9-14-31(2)15-10-21)22-17-27(33-3)28(19-24(22)30-25)34-16-6-13-32-11-4-5-12-32/h7-8,17-19,21H,4-6,9-16H2,1-3H3,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQLKZTYUYIWDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NC4CCN(CC4)C)OC)OCCCN5CCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

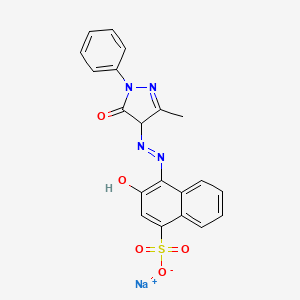

![Benzenesulfonic acid,4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-nitro-, sodium salt (1:1)](/img/structure/B606669.png)

![19,22-dioxadecacyclo[23.11.1.14,8.02,23.03,18.05,36.010,15.026,31.033,37.016,38]octatriaconta-1(36),2(23),3(18),4,6,8(38),10,12,14,16,24,26,28,30,33(37),34-hexadecaene-9,32-dione](/img/structure/B606672.png)